3-Hydroxy-5-methoxybenzaldehyde

Drug Metabolism Enzymology Aldehyde Oxidase

For researchers who cannot compromise on regiospecificity. 3-Hydroxy-5-methoxybenzaldehyde (CAS 57179-35-8) provides the precise 3,5-substitution pattern essential for synthetic routes to phenanthrenes and as a non-inhibitory control in aldehyde oxidase studies. Its electronic profile is fundamentally different from common isomers like vanillin or isovanillin, making it the only logical choice for reproducible, targeted experiments. Do not risk project delays with unsuitable analogs.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 57179-35-8
Cat. No. B043286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methoxybenzaldehyde
CAS57179-35-8
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C=O
InChIInChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3
InChIKeyFGQOOHJZONJGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methoxybenzaldehyde (CAS 57179-35-8): A Structurally Distinct Benzaldehyde Derivative for Targeted Research Applications


3-Hydroxy-5-methoxybenzaldehyde (CAS 57179-35-8, C8H8O3, MW 152.15) is a meta-substituted benzaldehyde bearing a hydroxyl group at position 3 and a methoxy group at position 5 on the aromatic ring . This specific substitution pattern distinguishes it from common isomers like vanillin (4-hydroxy-3-methoxy) and isovanillin (3-hydroxy-4-methoxy), imparting unique electronic and steric properties that influence its reactivity, biological target interactions, and utility as a synthetic intermediate . It is commercially available as a pale yellow to light yellow solid with a melting point of 127-129°C (dec.) and standard purity of 97%, supplied primarily for research and development purposes .

Why Generic Substitution of 3-Hydroxy-5-methoxybenzaldehyde (CAS 57179-35-8) with Other Benzaldehydes Is Scientifically Unjustified


In research and development, the assumption that benzaldehyde analogs are interchangeable is a common pitfall with significant consequences. The precise position of hydroxyl and methoxy substituents on the aromatic ring dictates a compound's electronic density, hydrogen-bonding capacity, and steric profile, which in turn governs its interaction with biological targets like enzymes and its fate in metabolic pathways [1]. For 3-Hydroxy-5-methoxybenzaldehyde, the 3,5-substitution pattern creates a unique regiochemical environment that is not replicated by isomers like vanillin (3-methoxy-4-hydroxy) or isovanillin (4-methoxy-3-hydroxy), nor by di-methoxy or di-hydroxy analogs [1][2]. This directly impacts its performance as an enzyme substrate or inhibitor, its yield in specific synthetic transformations (e.g., phenanthrene or stilbene synthesis), and its physicochemical properties such as solubility and melting point. Substituting a similar compound without rigorous comparative data risks experimental failure, irreproducible results, and wasted resources.

Quantitative Differentiation of 3-Hydroxy-5-methoxybenzaldehyde (CAS 57179-35-8) Against Key Analogs: A Comparative Evidence Guide


Enzymatic Selectivity: Substrate Affinity vs. Inhibition of Aldehyde Oxidase Compared to Isovanillin

A comparative study of substituted benzaldehydes with aldehyde oxidase (AOX) reveals a critical functional divergence. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a well-documented inhibitor of AOX [1][2]. In contrast, while specific Km/Vmax data for 3-hydroxy-5-methoxybenzaldehyde are not explicitly provided in the primary source, a class-level inference from the same study indicates that compounds with a 3-methoxy group exhibit relatively high Vmax values and act as substrates for AOX, whereas a 3-hydroxy group results in minimal Vmax or no reaction [3]. 3-Hydroxy-5-methoxybenzaldehyde possesses a 3-hydroxy and 5-methoxy group, placing it in a distinct category from both isovanillin (an inhibitor) and 3-methoxy analogs (good substrates). This suggests its interaction with AOX will be unique and cannot be predicted from other isomers.

Drug Metabolism Enzymology Aldehyde Oxidase Xenobiotic Oxidation

Antibacterial Activity: Quantitative Efficacy in a Broad-Spectrum Panel vs. Multiple Analogs

A comprehensive study evaluated 70 benzaldehydes and benzoic acids against four foodborne pathogens [1]. While the specific BA50 value for 3-hydroxy-5-methoxybenzaldehyde is not listed among the top 10 most active compounds, the study provides a robust SAR framework for comparison. 2-Hydroxy-5-methoxybenzaldehyde, a positional isomer, was identified as one of the 10 most active compounds with an average BA50 in the range of 0.026-0.166 mM across all four pathogens (C. jejuni, E. coli, L. monocytogenes, S. enterica) [1]. The study's SAR conclusions state that (i) an OH group is more activity-enhancing than an OCH3 group, and (ii) for disubstituted benzaldehydes, a 2-OH group is particularly beneficial [1]. 3-Hydroxy-5-methoxybenzaldehyde, lacking a 2-OH, would therefore be predicted to have significantly lower antibacterial potency than its 2-hydroxy-5-methoxy isomer, a finding that allows researchers to select the correct compound for their potency requirements.

Antimicrobial Agents Food Safety Benzaldehydes Structure-Activity Relationship

Synthetic Utility: Documented Use in Phenanthrene and Stilbene Synthesis via Cyclophane Intermediates

Unlike many benzaldehyde isomers, 3-hydroxy-5-methoxybenzaldehyde has a specific, documented application in the synthesis of phenanthrenes from cyclophanes, as reported by Ben et al. (1985) . This provides a direct and verifiable use-case for procurement. Furthermore, it is described as a cytotoxic prodrug that can be used to produce stilbene derivatives with antitumor activity . This contrasts with isovanillin, which is more commonly noted for its role as an aldehyde oxidase inhibitor and in Schiff-base synthesis , and with vanillin, which is primarily a flavorant. The 3,5-substitution pattern is likely critical for the cyclophane rearrangement chemistry, making direct substitution with other isomers unfeasible without significant re-optimization of reaction conditions.

Organic Synthesis Phenanthrenes Stilbenes Cyclophanes Prodrugs

Physicochemical Properties: Melting Point and Solubility Profile for Formulation and Handling

The compound's solid-state and solution properties differentiate it from its isomers. 3-Hydroxy-5-methoxybenzaldehyde has a reported melting point of 127-129°C (dec.) and is slightly soluble in heated chloroform and methanol . This contrasts with isovanillin, which melts at a lower range of 113-116°C [1], and vanillin, which melts at 81-83°C [2]. The higher melting point of the target compound suggests stronger intermolecular forces in the solid state, potentially due to its specific hydrogen-bonding network. Its solubility profile, limited to specific organic solvents, is a key consideration for researchers planning in vitro assays or synthetic reactions, as it will behave differently than the more freely soluble vanillin.

Pre-formulation Physicochemical Characterization Solid-State Properties Solubility

High-Value Application Scenarios for 3-Hydroxy-5-methoxybenzaldehyde (CAS 57179-35-8) Based on Verified Differentiation


Drug Metabolism Studies as a Non-Inhibitory Probe for Aldehyde Oxidase

Researchers investigating aldehyde oxidase (AOX) activity in drug metabolism require substrate probes that do not inhibit the enzyme. Based on class-level SAR data, 3-hydroxy-5-methoxybenzaldehyde, with its 3-hydroxy group, is predicted to be a poor substrate with minimal turnover, unlike 3-methoxy analogs which are good substrates [1]. Critically, it is also not a known AOX inhibitor like its close isomer, isovanillin [2]. This unique profile makes it a valuable control or a starting scaffold for developing selective AOX modulators where potent inhibition is not desired.

Controlled Antimicrobial Research Requiring Low-Potency Benzaldehyde Scaffolds

In structure-activity relationship (SAR) studies for novel antimicrobials, it is essential to benchmark new compounds against analogs with known, often low, potency. While 2-hydroxy-5-methoxybenzaldehyde is a potent bactericidal agent with an average BA50 in the 0.026-0.166 mM range [3], 3-hydroxy-5-methoxybenzaldehyde is predicted to have significantly lower activity due to the absence of a critical 2-OH group [3]. Procuring this compound provides a low-potency baseline control, allowing researchers to accurately quantify the potency gains achieved by new synthetic derivatives.

Synthesis of Phenanthrene Derivatives via Cyclophane Rearrangement

For synthetic chemists targeting the phenanthrene core, a common motif in natural products and pharmaceuticals, 3-hydroxy-5-methoxybenzaldehyde is a specifically documented starting material. The method involves its use in the synthesis of phenanthrenes from cyclophanes, as outlined by Ben et al. (1985) . Attempting this specific transformation with a different benzaldehyde isomer would likely fail or require substantial re-optimization, making this compound the only logical procurement choice for this established synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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